molecular formula C12H11ClN2O3 B13444473 3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid

3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid

Cat. No.: B13444473
M. Wt: 266.68 g/mol
InChI Key: SJFCASZILSCZOY-UHFFFAOYSA-N
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Description

3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid is an organic compound with the molecular formula C12H11ClN2O3 and a molecular weight of 266.68 g/mol . This compound is characterized by the presence of a chloro group, a cyanopropan-2-yl group, and a carbamoyl group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid typically involves the following steps:

    Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Chlorination: The amino group is chlorinated to form the chloro derivative.

    Carbamoylation: The chloro derivative is then reacted with isocyanate to introduce the carbamoyl group.

    Cyanation: Finally, the cyanopropan-2-yl group is introduced through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process typically includes:

  • Use of catalysts to enhance reaction rates.
  • Controlled reaction conditions such as temperature and pressure.
  • Purification steps like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The carbamoyl group can undergo hydrolysis to form the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of amines and carboxylic acids.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives.

Scientific Research Applications

3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid involves its interaction with specific molecular targets. The chloro and carbamoyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyanopropan-2-yl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid: Unique due to the presence of both chloro and cyanopropan-2-yl groups.

    3-Chloro-2-carbamoylbenzoic Acid: Lacks the cyanopropan-2-yl group.

    2-((2-Cyanopropan-2-yl)carbamoyl)benzoic Acid: Lacks the chloro group.

Uniqueness

The combination of chloro, carbamoyl, and cyanopropan-2-yl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-2-(2-cyanopropan-2-ylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-12(2,6-14)15-10(16)9-7(11(17)18)4-3-5-8(9)13/h3-5H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFCASZILSCZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=C(C=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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